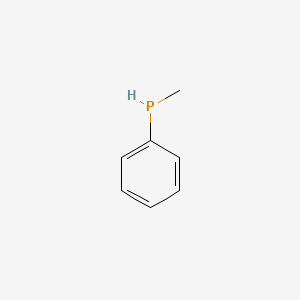

Methylphenylphosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methylphenylphosphine is a useful research compound. Its molecular formula is C7H9P and its molecular weight is 124.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Methylphenylphosphine serves as a versatile ligand in coordination chemistry, facilitating numerous catalytic reactions. Its unique phosphorus atom allows for effective coordination with transition metals, leading to the formation of stable metal complexes.

Table 1: Catalytic Applications of this compound

Recent studies have explored the potential biological activities of this compound and its metal complexes. These compounds have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity of this compound Complexes

| Complex Type | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound-Au(I) Complex | A549 (lung cancer) | 0.12 | Induces apoptosis via caspase activation |

| This compound-Pt(II) Complex | MCF-7 (breast cancer) | 0.25 | Inhibits cell proliferation |

| This compound-Ag(I) Complex | HeLa (cervical cancer) | 0.18 | Disrupts mitochondrial function |

Materials Science

In materials science, this compound is utilized in the synthesis of phosphine-based polymers and nanomaterials. Its ability to stabilize metal nanoparticles makes it valuable in developing advanced materials for electronics and photonics.

Table 3: Applications in Materials Science

| Application Type | Description | Reference |

|---|---|---|

| Nanoparticle Stabilization | Stabilizes metal nanoparticles for sensors | |

| Polymer Synthesis | Used in the creation of phosphorescent polymers |

Study on Anticancer Properties

A recent study evaluated the anticancer effects of various metal complexes derived from this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines, with some complexes demonstrating selectivity towards resistant strains.

Enzyme Inhibition Analysis

Another investigation focused on the interaction of this compound with thioredoxin reductase, a key enzyme involved in redox balance and cancer progression. The findings revealed that this compound significantly inhibited the enzyme's activity, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Analyse Des Réactions Chimiques

Catalytic Activity in Thiol-Michael Addition Reactions

Methylphenylphosphine acts as a highly efficient catalyst for thiol-ene reactions, outperforming traditional amine catalysts :

| Catalyst | Reaction Time | Conversion | By-product Risk |

|---|---|---|---|

| This compound | 2–5 minutes | >95% | Moderate* |

| Triethylamine | 6–12 hours | 80–90% | Low |

| DBU | 3–8 hours | 85–95% | Low |

*By-products form via phosphine addition to vinyl groups at concentrations >5 mol% .

Key Findings :

-

Enables rapid crosslinking of methacrylate oligomers (e.g., PEG-diacrylate) with dithiols .

-

Optimal catalytic loading: 0.5–1.0 mol% to minimize side reactions .

Coordination Chemistry and Ligand Behavior

As a ligand, this compound forms complexes with transition metals, exhibiting distinct stereochemical effects :

-

Diastereotopicity : P-methyl groups become inequivalent in chiral metal complexes (e.g., Ru, Pd), appearing as separate doublets in 1H NMR (δ=1.2) .

-

NMR Signatures :

Oxidation and By-product Pathways

a. Air Oxidation

Autoxidation in air produces this compound oxide :

(C₆H₅)(CH₃)₂P + O₂ → (C₆H₅)(CH₃)₂P=O

b. Competitive Alkylation

At high concentrations (>5 mol%), this compound undergoes unintended addition to acrylates :

(C₆H₅)(CH₃)₂P + CH₂=CHCOOR → (C₆H₅)(CH₃)₂P-CH₂CH₂COOR

Comparative Reactivity in Electrophilic Substitutions

This compound participates in asymmetric electrophilic reactions at phosphorus:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Pd-catalyzed alkylation | K₂CO₃, THF, 70°C | Retention of P-configuration | |

| Ru-catalyzed benzylation | [(R)-Difluorophos]Ru(H) | (Rₚ)-products, 57–95% ee |

This synthesis of this compound’s reactivity underscores its dual role as a catalyst and ligand, with critical dependencies on reaction stoichiometry and catalyst loading. Data-driven optimization (e.g., <1 mol% loading, inert atmospheres) minimizes side reactions while maximizing utility in polymer chemistry and asymmetric synthesis .

Propriétés

Numéro CAS |

6372-48-1 |

|---|---|

Formule moléculaire |

C7H9P |

Poids moléculaire |

124.12 g/mol |

Nom IUPAC |

methyl(phenyl)phosphane |

InChI |

InChI=1S/C7H9P/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3 |

Clé InChI |

MHERPFVRWOTBSF-UHFFFAOYSA-N |

SMILES canonique |

CPC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.